molecular formula C11H11NO B1291486 1,6-dimethyl-1H-indole-3-carbaldehyde CAS No. 202584-14-3

1,6-dimethyl-1H-indole-3-carbaldehyde

Cat. No.: B1291486
CAS No.: 202584-14-3
M. Wt: 173.21 g/mol
InChI Key: VFOVAOMIZCNUDY-UHFFFAOYSA-N
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Description

1,6-dimethyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Gold-Catalyzed Cycloisomerizations

Kothandaraman et al. (2011) discuss the preparation of 1H-indole-2-carbaldehydes through gold(I)-catalyzed cycloisomerization. This process is efficient for a variety of substrates, yielding products in good to excellent yields. The mechanism involves activation of the alkyne moiety by gold(I), leading to a series of transformations resulting in 1H-indole-2-carbaldehyde (Kothandaraman et al., 2011).

Intermolecular Interactions in Crystal Structure

Barakat et al. (2017) investigate the intermolecular interactions in the crystal structure of a compound derived from 5-bromo-1H-indole-3-carbaldehyde. The study includes Hirshfeld surface analysis, density functional theory (DFT), and thermal analysis, providing insights into the structure and stability of these compounds (Barakat et al., 2017).

Oxidation Mechanisms

Balón et al. (1993) explore the oxidation mechanisms of 2,3-dimethylindole to 3-methylindole-2-carbaldehyde. Their study reveals a multi-step process involving electrophilic attack and hydrolysis, contributing to the understanding of indole derivative oxidation (Balón et al., 1993).

Proton-Catalyzed Electrophilic Substitution

Schiffl and Pindur (1986) discuss the proton-catalyzed reaction of 2,3-dimethylindole with arylaldehydes, focusing on the regioselective formation of bisindolylarylmethanes. This study enhances understanding of electrophilic substitution in indole chemistry (Schiffl & Pindur, 1986).

Synthesis of Indole Derivatives with Antiproliferative Activity

Fawzy et al. (2018) synthesize new indole derivatives from 1H-indole-3-carbaldehyde with notable antiproliferative potency towards breast cancer and normal cell lines. This research contributes to cancer treatment studies, showcasing the potential of indole derivatives in medicinal chemistry (Fawzy et al., 2018).

Future Directions

1H-Indole-3-carbaldehyde and its derivatives are ideal precursors for the synthesis of active molecules . This review highlights the recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions from the period, 2014 to 2021 and provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

Biochemical Analysis

Biochemical Properties

1,6-Dimethyl-1H-indole-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can act as a precursor for the synthesis of biologically active structures, including carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives . These interactions often involve covalent bonding and can lead to the formation of complex molecules with significant biological activities. The compound’s inherent functional groups, such as the aldehyde group, facilitate these interactions by undergoing C–C and C–N coupling reactions and reductions .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have been reported to exhibit anticancer properties by inducing apoptosis in cancer cells . This compound can also modulate the activity of certain enzymes and proteins involved in cell signaling, leading to changes in gene expression and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as proteins and enzymes, leading to their inhibition or activation. For instance, indole derivatives have been shown to act as protein kinase inhibitors, which can disrupt cell signaling pathways and inhibit cancer cell proliferation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of various metabolites . These metabolites can have different biological activities, which can affect the overall impact of the compound on cellular processes. Long-term studies in vitro and in vivo have demonstrated that this compound can maintain its biological activity over extended periods, although its effects may diminish as it degrades .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anticancer and anti-inflammatory properties . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where the compound’s biological activity increases with dosage up to a certain point, beyond which toxicity becomes apparent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, leading to the formation of different metabolites. For example, the compound can be metabolized by cytochrome P450 enzymes, resulting in the production of hydroxylated and demethylated derivatives . These metabolites can further participate in biochemical reactions, affecting metabolic flux and altering metabolite levels in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on the presence of specific transporters and binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, where it can modulate enzyme activity and cellular metabolism .

Properties

IUPAC Name

1,6-dimethylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-3-4-10-9(7-13)6-12(2)11(10)5-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOVAOMIZCNUDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626696
Record name 1,6-Dimethyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202584-14-3
Record name 1,6-Dimethyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of the known 6-methyl-1H-indole-3-carboxaldehyde (5 g, 31 mm) in DMF (100 mL) was cooled to 0° C. and treated with NaH (38 mm), and stirred at 0° C. for 3 hours. After treatment with CH3I (2.35 mL, 38 mm), the mixture was allowed to warm to room temperature overnight. The mixture was poured into H2O(500 mL) and extracted with ethylacetate (EtOAc) (200 mL×3). The combined organic layers were dried over MgSO4, filtered and evaporated. Purification by flash column chromatography afforded 1,6-dimethyl-1H-indole-3-carboxaldehyde (5.2 g, 97%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.35 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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